![molecular formula C65H103N21O27S2 B14444873 [2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-68-4](/img/structure/B14444873.png)
[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tallysomycin S10a copper complex is a derivative of tallysomycin, which belongs to the family of glycopeptide antibiotics related to bleomycin. Tallysomycin S10a is known for its antitumor and antimicrobial properties. The copper complexation enhances its biological activity, making it a potent compound in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tallysomycin S10a copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions. The fermentation process includes the addition of specific diamines to the medium, resulting in the formation of tallysomycin derivatives. The active eluate is then concentrated and lyophilized to obtain the copper-chelated form of tallysomycin .
Industrial Production Methods
Industrial production of tallysomycin S10a copper complex follows a similar fermentation process on a larger scale. The fermentation broth is processed to isolate the desired compound, which is then purified and complexed with copper ions to enhance its biological activity .
Chemical Reactions Analysis
Types of Reactions
Tallysomycin S10a copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of tallysomycin, each with unique biological properties. The copper complexation further enhances these properties, making the compound more effective in its applications .
Scientific Research Applications
Tallysomycin S10a copper complex has a wide range of scientific research applications:
Chemistry: Used in the study of metal complexation and its effects on biological activity.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
The mechanism of action of tallysomycin S10a copper complex involves the binding of the copper ions to the tallysomycin molecule, which enhances its ability to interact with DNA. This interaction leads to the cleavage of DNA strands, inhibiting the replication of cancer cells and bacteria. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Bleomycin: Another glycopeptide antibiotic with similar antitumor properties.
Tallysomycin A and B: Other derivatives of tallysomycin with varying biological activities.
Copper Complexes: Various copper complexes with antimicrobial and antitumor properties
Uniqueness
Tallysomycin S10a copper complex is unique due to its enhanced biological activity resulting from copper complexation. This makes it more effective in its applications compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes further adds to its uniqueness .
Properties
CAS No. |
77368-68-4 |
|---|---|
Molecular Formula |
C65H103N21O27S2 |
Molecular Weight |
1674.8 g/mol |
IUPAC Name |
[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H103N21O27S2/c1-22-39(83-54(85-52(22)71)28(13-35(69)91)77-15-27(68)53(72)101)56(103)84-41(49(29-16-74-21-78-29)110-64-51(45(97)42(94)33(17-87)109-64)111-63-47(99)50(112-65(73)106)43(95)34(18-88)108-63)58(105)79-23(2)32(90)14-37(93)82-40(24(3)89)57(104)86-59(113-62-46(98)44(96)38(70)25(4)107-62)48(100)61-81-31(20-115-61)60-80-30(19-114-60)55(102)76-11-7-8-26(67)12-36(92)75-10-6-5-9-66/h16,19-21,23-28,32-34,38,40-51,59,62-64,77,87-90,94-100H,5-15,17-18,66-68,70H2,1-4H3,(H2,69,91)(H2,72,101)(H2,73,106)(H,74,78)(H,75,92)(H,76,102)(H,79,105)(H,82,93)(H,84,103)(H,86,104)(H2,71,83,85) |
InChI Key |
MHLLIVLFMRYXES-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
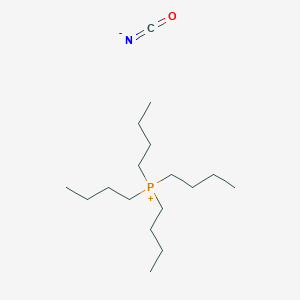
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)


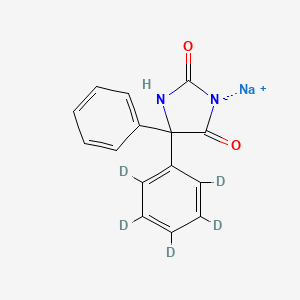
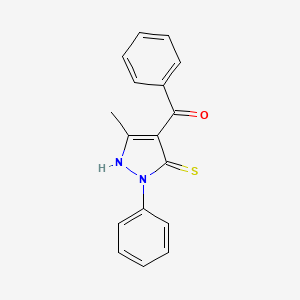
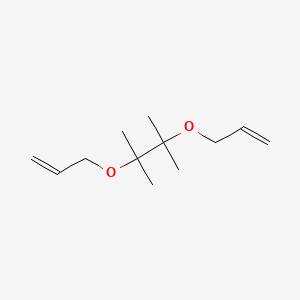
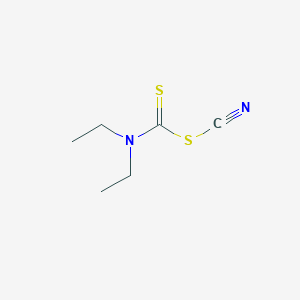


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)
